N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and benzofuran intermediates, followed by their coupling through carbamothioylation.
Preparation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized via the cyclization of o-phenylenediamine with nitrous acid.
Preparation of Benzofuran Intermediate: The benzofuran ring is typically synthesized through the cyclization of o-hydroxyaryl ketones.
Coupling Reaction: The final step involves the reaction of the benzotriazole intermediate with the benzofuran intermediate in the presence of a carbamothioylating agent, such as thiocarbonyldiimidazole, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloprotein functions. The benzofuran ring may interact with biological membranes, affecting their integrity and function. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to the presence of both benzotriazole and benzofuran rings, which confer distinct chemical reactivity and potential biological activities. The ethoxyphenyl group further enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Properties
Molecular Formula |
C25H21N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H21N5O3S/c1-3-32-18-10-8-17(9-11-18)30-28-20-12-15(2)19(14-21(20)29-30)26-25(34)27-24(31)23-13-16-6-4-5-7-22(16)33-23/h4-14H,3H2,1-2H3,(H2,26,27,31,34) |
InChI Key |
VIWSIWXINSHFJP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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